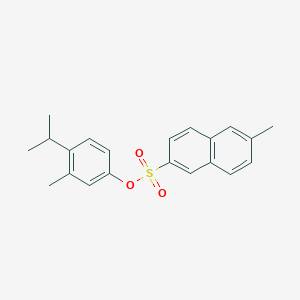

![molecular formula C19H22BFO3 B2691224 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1648930-12-4](/img/structure/B2691224.png)

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

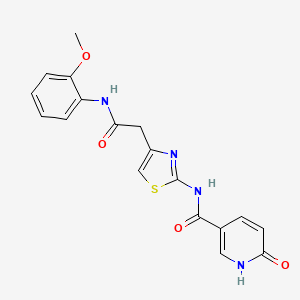

“1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular weight of 328.19 . It is a solid substance and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-8-6-5-7-14(17)13-22-16-11-9-15(21)10-12-16/h5-12H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 328.19 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

- Hydroxyl-Terminated Polybutadiene-Based Polyurethane (HTPB-PUV) networks are fabricated by introduction of a cross-linker 2,2 ′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane] (BDB) with dynamic boronic ester bonds into the network .

- The HTPB-PUV networks are constructed by a thiol-ene “click” reaction and an addition reaction between HTPB and cross-linker BDB and isocyanates (HDI) .

- The dynamic HTPB-PUV networks possess superior thermostability .

- Due to the presence of dynamic boronic ester bonds, the HTPB-PUV network topologies can be altered, contributing to the reprocessing, self-healing, and welding abilities of the final polymer .

- Boron reagents, including 1,3,2-Dioxaborolane derivatives, are used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- The success of Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Polymer Science

Organic Chemistry

- Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics depending on the characteristics of the corresponding polymer .

- These bonds induce internal reorganization in the chemical/physical structure in response to changes in the biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .

- This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

Self-Healing Polymers and Hydrogels

Drug Design and Drug Action

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXURVMGDDYIRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

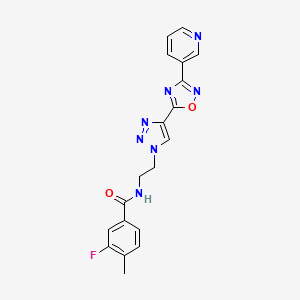

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)

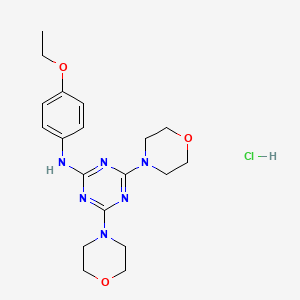

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)

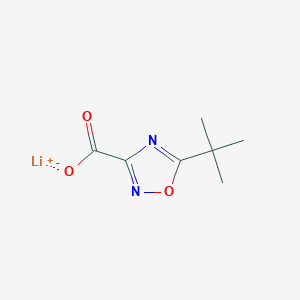

![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2691155.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691156.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)